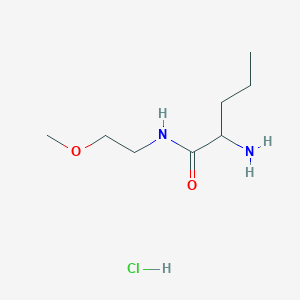

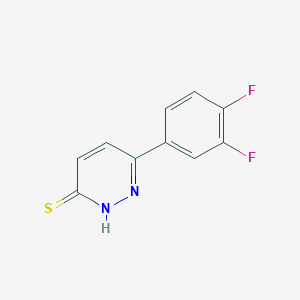

![molecular formula C23H32N6O4S B1532141 5-(5-((3,5-二甲基哌嗪-1-基)磺酰基)-2-乙氧基苯基)-1-甲基-3-丙基-1H-吡唑并[4,3-d]嘧啶-7(6H)-酮](/img/structure/B1532141.png)

5-(5-((3,5-二甲基哌嗪-1-基)磺酰基)-2-乙氧基苯基)-1-甲基-3-丙基-1H-吡唑并[4,3-d]嘧啶-7(6H)-酮

描述

二甲基西地那非是西地那非的衍生物,西地那非是一种众所周知的磷酸二酯酶 5 型(PDE5)抑制剂该化合物的分子式为 C23H32N6O4S,分子量为 488.6 g/mol .

科学研究应用

二甲基西地那非在科学研究中有多种应用:

化学: 用作研究 PDE5 抑制剂行为的模型化合物。

生物学: 研究其对细胞信号通路的影响。

医学: 探索其潜在的治疗应用,特别是在心血管疾病方面。

工业: 用于开发新的药物和化学工艺。

作用机制

二甲基西地那非通过抑制磷酸二酯酶 5 型(PDE5)酶发挥作用。这种抑制导致环鸟苷单磷酸(cGMP)水平升高,从而导致平滑肌细胞松弛和血流量增加。分子靶标包括 PDE5 酶和 cGMP 信号通路。

生化分析

Biochemical Properties

Dimethylsildenafil plays a significant role in biochemical reactions by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels within cells. The elevated cGMP levels result in the relaxation of smooth muscle tissues, particularly in the corpus cavernosum of the penis, facilitating increased blood flow and erection. Dimethylsildenafil interacts with PDE5 by binding to its active site, thereby preventing the breakdown of cGMP .

Cellular Effects

Dimethylsildenafil exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes the production of nitric oxide (NO), which further enhances cGMP levels and vasodilation. In smooth muscle cells, the increased cGMP levels lead to relaxation and reduced contraction. Additionally, Dimethylsildenafil has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PDE5 and related enzymes .

Molecular Mechanism

The molecular mechanism of Dimethylsildenafil involves its selective inhibition of PDE5. By binding to the catalytic site of PDE5, Dimethylsildenafil prevents the hydrolysis of cGMP to GMP. This results in sustained high levels of cGMP, which activates protein kinase G (PKG). PKG then phosphorylates various target proteins, leading to the relaxation of smooth muscle cells and vasodilation. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethylsildenafil have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that Dimethylsildenafil maintains its efficacy in vitro and in vivo, with consistent effects on cGMP levels and smooth muscle relaxation. Prolonged exposure may lead to desensitization of the target cells, reducing its effectiveness .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Dimethylsildenafil vary with dosage. At low doses, it effectively increases cGMP levels and promotes vasodilation without significant adverse effects. At higher doses, it can cause toxic effects such as hypotension, tachycardia, and gastrointestinal disturbances. The threshold for these adverse effects varies among different animal species, but it is generally observed that higher doses lead to more pronounced toxic effects .

Metabolic Pathways

Dimethylsildenafil is metabolized primarily in the liver by the enzyme cytochrome P450 3A4 (CYP3A4). The primary metabolic pathway involves the N-demethylation of the piperazine ring, resulting in the formation of N-desmethylsildenafil. This metabolite retains some pharmacological activity but is less potent than the parent compound. The metabolism of Dimethylsildenafil also involves other minor pathways, including oxidation and conjugation reactions .

Transport and Distribution

Within cells and tissues, Dimethylsildenafil is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its uptake and distribution. The compound tends to accumulate in tissues with high PDE5 expression, such as the corpus cavernosum, lungs, and vascular smooth muscle. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .

Subcellular Localization

Dimethylsildenafil is primarily localized in the cytoplasm, where it exerts its inhibitory effects on PDE5. It may also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on the cell type and metabolic state. The subcellular localization of Dimethylsildenafil is influenced by its physicochemical properties, such as lipophilicity and molecular size, as well as by specific targeting signals and post-translational modifications .

准备方法

合成路线和反应条件

二甲基西地那非可以通过多步合成过程合成,该过程涉及西地那非与二甲胺的反应。合成路线通常包括:

起始原料: 西地那非。

试剂: 二甲胺。

反应条件: 该反应通常在甲醇或乙醇等有机溶剂中进行,在受控的温度和压力条件下进行,以确保获得所需产物。

工业生产方法

在工业环境中,二甲基西地那非的生产涉及使用自动化反应器进行大规模合成。该过程包括:

原料处理: 西地那非和二甲胺以散装形式处理。

反应控制: 自动化系统控制反应参数,例如温度、压力和 pH 值。

纯化: 使用结晶或色谱等技术纯化产物,以达到高纯度水平。

化学反应分析

反应类型

二甲基西地那非会发生各种化学反应,包括:

氧化: 它可以被氧化形成亚砜或砜。

还原: 还原反应会导致仲胺的形成。

取代: 亲核取代反应可以在磺酰基上发生。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用像氢化铝锂或硼氢化钠这样的还原剂。

取代: 胺或硫醇等亲核试剂可以在碱性条件下使用。

主要产物

氧化产物: 亚砜和砜。

还原产物: 仲胺。

取代产物: 取决于所用亲核试剂的各种取代衍生物。

相似化合物的比较

类似化合物

西地那非: 母体化合物,因其在治疗勃起功能障碍中的应用而广为人知。

伐地那非: 另一种 PDE5 抑制剂,具有类似的作用机制。

他达拉非: 以其比西地那非更长的作用时间而闻名。

独特性

二甲基西地那非因其特定的结构修饰而独一无二,这可能导致与其他 PDE5 抑制剂相比不同的药代动力学和药效学特性。这些差异会影响其疗效、作用时间和潜在的副作用。

属性

IUPAC Name |

5-[5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-6-8-18-20-21(28(5)27-18)23(30)26-22(25-20)17-11-16(9-10-19(17)33-7-2)34(31,32)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSWSZIPXJAYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical challenges in identifying dimethylsildenafil in complex mixtures like dietary supplements?

A: Dimethylsildenafil often appears alongside other closely related phosphodiesterase-type 5 inhibitors (PDE-5), including several isomers, making its identification challenging. [, ] Traditional methods like LC-photodiode array detector analysis struggle to differentiate these compounds. [] This necessitates the development of more sophisticated methods like high-performance liquid chromatography-mass spectrometry (HPLC-MS), ultra-performance liquid chromatography-mass spectrometry (UPLC/MS), ion trap LC/MS/MS (LC/IT-MS/MS), and GC/MS, each offering unique advantages for precise identification and differentiation. [, , ]

Q2: Why is the presence of dimethylsildenafil in dietary supplements a concern?

A: Dimethylsildenafil is an analogue of sildenafil, a medication prescribed for erectile dysfunction and a potent and highly selective inhibitor of phosphodiesterase 5. [] Its inclusion in dietary supplements is illegal and raises serious safety concerns as its effects on human health are largely untested. [, , ] Consumers may unknowingly ingest this substance, leading to potential health risks and drug interactions, especially if they are already taking prescribed medications for similar conditions.

Q3: What innovative methods have been developed to detect dimethylsildenafil and its analogues in dietary supplements?

A: Researchers have developed several advanced methods for accurate and rapid detection. High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-Tandem MS) stands out as a particularly effective technique. [, ] This method demonstrates high sensitivity, reproducibility, and specificity, offering significantly faster analysis compared to traditional HPLC/UV methods. [, ] Another approach utilizes High-Performance Thin-Layer Chromatography (HPTLC) combined with scanning densitometry and mass spectrometry for effective screening and identification of dimethylsildenafil and other PDE-5 inhibitors in various products. []

Q4: Can you explain the significance of using Orbitrap-mass spectrometry in the analysis of dimethylsildenafil?

A: Orbitrap-mass spectrometry plays a crucial role in differentiating dimethylsildenafil from its isomers, which is particularly challenging due to their similar structures and properties. [] This high-resolution technique allows for the identification of unique fingerprint fragment ions for each compound, even those with very close chromatographic separation. [] This level of accuracy is essential for ensuring the correct identification of dimethylsildenafil and other related compounds in complex mixtures.

Q5: How do researchers identify unknown PDE-5 analogues like dimethylsildenafil found in illicit products?

A: When encountering potentially new PDE-5 analogues, researchers employ a combination of techniques for structure elucidation. [] This often involves isolation using methods like silica gel column chromatography, followed by comprehensive spectroscopic analysis. [] Techniques like 13C-NMR spectrometry, 1H-NMR spectrometry, high-resolution MS, and X-ray structure determination are crucial for determining the compound's structure and confirming its identity. [, ]

Q6: What are the broader implications of finding dimethylsildenafil and similar compounds in dietary supplements?

A: The presence of dimethylsildenafil and other undeclared pharmaceutical ingredients in dietary supplements underscores the critical need for stricter regulation and quality control measures in the industry. [, , ] This issue highlights the potential dangers of unregulated products and emphasizes the importance of consumer education and awareness regarding the risks associated with such products. The development and implementation of rapid and reliable analytical methods are crucial for protecting public health and ensuring the safety and integrity of dietary supplements.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

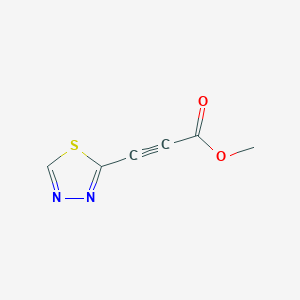

![1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1532060.png)

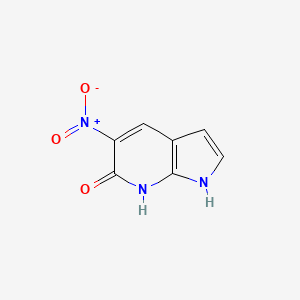

![1-[2-(Tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B1532063.png)

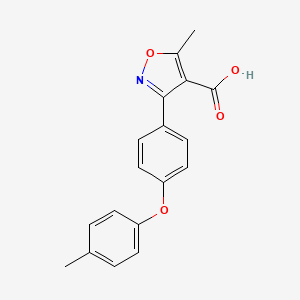

![5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532068.png)

![tert-Butyl 3-(4-morpholinyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1532074.png)

![Racemic-(4aS,7R,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one](/img/structure/B1532077.png)